1-(3-Tert-butylcyclohexyl)-3-(2-chloroethyl)urea
Description
Properties
CAS No. |
33082-85-8 |
|---|---|
Molecular Formula |
C13H25ClN2O |
Molecular Weight |
260.80 g/mol |
IUPAC Name |
1-(3-tert-butylcyclohexyl)-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C13H25ClN2O/c1-13(2,3)10-5-4-6-11(9-10)16-12(17)15-8-7-14/h10-11H,4-9H2,1-3H3,(H2,15,16,17) |
InChI Key |
CTSRMQDUESSULG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCCC(C1)NC(=O)NCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Comparisons:
Notes:
Alkylation vs. Carbamoylation
CENUs exert cytotoxicity via alkylation (DNA cross-linking) and carbamoylation (protein inhibition). Structural differences modulate these activities:
Mechanistic Insights :
DNA Repair Inhibition
Carbamoylating activity inhibits DNA repair by targeting DNA polymerase II and repair proteins :
- CCNU : Strong repair inhibition due to high carbamoylation; synergizes with alkylation .
- Chlorozotocin : Minimal repair inhibition (low carbamoylation) but retains efficacy due to alkylation .
- Target Compound : Moderate carbamoylation may balance repair inhibition and toxicity, improving therapeutic index.
Pharmacokinetic and Toxicity Profiles
Distribution and Excretion
Toxicity
- Target Compound: Potential reduction in hematological toxicity due to lower carbamoylation vs. CCNU .
- CCNU/MeCCNU : Dose-limiting myelosuppression and pulmonary toxicity .
- Chlorozotocin : Reduced marrow toxicity (linked to low carbamoylation) .
Therapeutic Implications
- Efficacy : The tert-butyl analog’s high alkylating activity and CNS penetration may enhance efficacy in brain tumors, similar to CCNU .
- Resistance : Cross-link repair capacity (e.g., HT vs. BE cell lines in ) influences response. The compound’s stability may delay repair, overcoming resistance.
- Toxicity Trade-offs : Lower carbamoylation could reduce metabolic byproducts like 2-chloroethyl isocyanate (a repair inhibitor linked to toxicity) .
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